2-[4-(dimethylamino)phenyl]-N-(3,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(dimethylamino)phenyl]-N-(3,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a dimethylamino group and a dimethylphenyl group attached to an imidazo[1,2-a]pyrimidine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylamino)phenyl]-N-(3,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethylamino group: This step involves the substitution of a hydrogen atom on the phenyl ring with a dimethylamino group, often using dimethylamine and a suitable catalyst.
Attachment of the dimethylphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a dimethylphenylboronic acid or a dimethylphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(dimethylamino)phenyl]-N-(3,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Dimethylamine in the presence of a catalyst like palladium on carbon.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
2-[4-(dimethylamino)phenyl]-N-(3,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(dimethylamino)phenyl]-N-(3,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-phenylimidazo[1,2-a]pyrimidine: Lacks the dimethylamino and dimethylphenyl groups.
4-(dimethylamino)phenylimidazo[1,2-a]pyrimidine: Lacks the dimethylphenyl group.
N-(3,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine: Lacks the dimethylamino group.
Uniqueness
2-[4-(dimethylamino)phenyl]-N-(3,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine is unique due to the presence of both the dimethylamino and dimethylphenyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H23N5 |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-N-(3,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C22H23N5/c1-15-6-9-18(14-16(15)2)24-21-20(25-22-23-12-5-13-27(21)22)17-7-10-19(11-8-17)26(3)4/h5-14,24H,1-4H3 |
InChI Key |
QOHOPLIMQMKVBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.